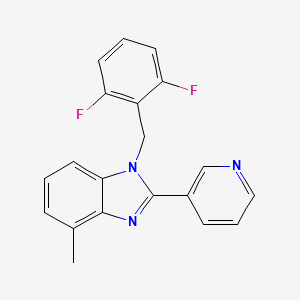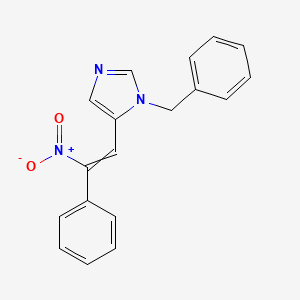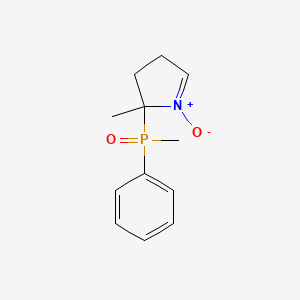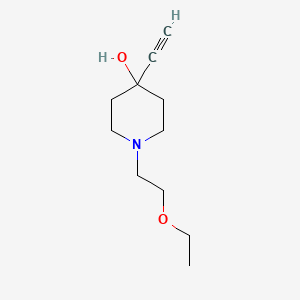
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent functionalization steps introduce the difluorophenyl, methyl, and pyridinyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole, 1-methyl-2-(3-pyridinyl)-: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-:
Uniqueness
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
199594-74-6 |
|---|---|
Fórmula molecular |
C20H15F2N3 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C20H15F2N3/c1-13-5-2-9-18-19(13)24-20(14-6-4-10-23-11-14)25(18)12-15-16(21)7-3-8-17(15)22/h2-11H,12H2,1H3 |
Clave InChI |
DHLYGJHIIZQQKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N(C(=N2)C3=CN=CC=C3)CC4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)

![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)

![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)

![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)



